N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

Description

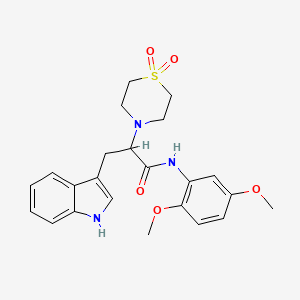

N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a structurally complex propanamide derivative featuring three distinct moieties:

- 2,5-dimethoxyphenyl group: Aromatic substituent with electron-donating methoxy groups.

- 1,4-thiazinan-1,1-dioxide ring: Sulfur-containing heterocycle in a fully oxidized state.

- Indole group: A bicyclic aromatic system prevalent in bioactive molecules, including neurotransmitters and pharmaceuticals.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-30-17-7-8-22(31-2)20(14-17)25-23(27)21(26-9-11-32(28,29)12-10-26)13-16-15-24-19-6-4-3-5-18(16)19/h3-8,14-15,21,24H,9-13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMLUGLIZIFMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)N4CCS(=O)(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide, a compound with the CAS number 18167-24-3, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O5S, with a molecular weight of 457.55 g/mol. The compound features a complex structure comprising a dimethoxyphenyl group, a thiazine moiety, and an indole derivative.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain thiazolidine derivatives exhibit MIC values ranging from 37.9 to 113.8 μM against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Comparative Efficacy : Compounds structurally related to our target compound have shown greater potency than traditional antibiotics such as ampicillin and streptomycin against resistant strains .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5d | S. aureus | 36.5 | Disruption of cell wall synthesis |

| Compound 5g | E. cloacae | 53.6 | Inhibition of protein synthesis |

| Compound 5k | S. typhimurium | 73.1 | Induction of apoptosis |

These compounds demonstrate significant cytotoxic effects against cancer cell lines, suggesting that the thiazolidine structure plays a crucial role in their anticancer activity .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, compounds with similar structures have shown potential in other pharmacological areas:

- Anticonvulsant Activity : Thiazole derivatives have been reported to exhibit anticonvulsant properties with effective doses that significantly reduce seizure activity in preclinical models .

- Anti-inflammatory Effects : Some studies suggest that derivatives of thiazolidine may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by Da Silva et al. evaluated the antimicrobial efficacy of several thiazolidinone derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound were more effective than standard antibiotics in inhibiting bacterial growth .

Anticancer Research

In another study focusing on the anticancer properties of indole-linked thiazoles, researchers found that specific substitutions on the indole ring significantly enhanced cytotoxicity against glioblastoma cell lines. The presence of methoxy groups was particularly noted for increasing activity .

Scientific Research Applications

Antiviral Properties

Preliminary studies indicate that N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide exhibits significant antiviral activity. Notably, it has shown potential in inhibiting the protease of SARS-CoV-2, the virus responsible for COVID-19. This suggests that the compound may serve as a lead for developing antiviral therapeutics targeting viral infections .

Autoimmune Diseases

Research indicates that this compound may also be effective against autoimmune diseases. Its structural components may interact with immune system pathways, potentially modulating immune responses and providing therapeutic benefits in conditions such as rheumatoid arthritis or lupus .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound binds to specific proteins involved in disease pathways. These studies suggest that the compound can effectively bind to target proteins, which is crucial for elucidating its mechanisms of action and optimizing its pharmacological properties .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes. The specific reaction conditions vary based on the desired yield and purity of the final product. Understanding these synthetic pathways is essential for scaling up production for research and therapeutic applications .

Related Compounds

This compound shares structural similarities with other biologically active compounds. A comparison with similar compounds highlights its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(indol-3-yl)propanamide | Indole core | Simpler structure without thiazine |

| N-(4-methylphenyl)-indole | Indole core with methyl substitution | Lacks thiazine and dioxo groups |

| 2-(thiazolidin-4-yl)indole | Thiazolidine instead of thiazinan | Different sulfur-containing ring structure |

The combination of a dimethoxyphenyl group with a dioxothiazine structure and an indole moiety may confer distinct biological properties not found in simpler analogs .

Comparison with Similar Compounds

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (Compound 29)

- Key Differences :

- Replaces the indole and thiazinan-dioxo groups with a dibenzo-thiadiazocin ring and 4-fluorophenyl-thiazol system.

- Contains a pyridine linker instead of direct substitution.

- Implications :

Benzothiazole-Based Propanamides (EP 3 348 550A1)

Examples from the European patent include:

- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

- N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

| Feature | Target Compound | Benzothiazole Analogues |

|---|---|---|

| Core Structure | Indole-thiazinan-propanamide | Benzothiazole-acetamide/propanamide |

| Aromatic Substituents | 2,5-dimethoxyphenyl | Chlorophenyl, ethoxybenzothiazole |

| Pharmacophore | Indole (CNS targeting) | Benzothiazole (kinase inhibition) |

- Functional Insights :

Propanamide Derivatives in Agrochemicals

highlights propanamides used as herbicides and fungicides , such as:

- N-(3,4-dichlorophenyl) propanamide (Propanil) : A rice herbicide.

- N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite) .

| Parameter | Target Compound | Propanil |

|---|---|---|

| Substituents | 2,5-dimethoxyphenyl, indole, thiazinan | 3,4-dichlorophenyl |

| Application | Likely pharmaceutical | Herbicide |

| Electron Effects | Electron-rich (methoxy) | Electron-deficient (chloro) |

- Key Contrast :

- Halogenated phenyl groups in agrochemicals enhance electrophilic reactivity for pest targeting, whereas the target compound’s methoxy and indole groups suggest a role in receptor modulation .

Q & A

Q. What are the critical steps in designing a synthesis route for N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide?

- Methodological Answer : Synthesis routes for structurally analogous compounds (e.g., indole-containing propanamides) involve:

- Heterocyclic Core Formation : The 1,4-thiazinane-1,1-dioxide moiety can be synthesized via cyclization of sulfonamide precursors under reflux with catalysts like LiH in DMF, as seen in thiazole derivatives .

- Indole Integration : Coupling indole-3-yl groups via nucleophilic substitution or amidation, often requiring anhydrous conditions and catalysts such as N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during multi-step syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, N-H stretches at ~3300 cm⁻¹) to confirm amide and indole moieties .

- NMR Analysis :

- ¹H NMR : Signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.5–4.2 ppm (methoxy groups), and δ 1.2–2.5 ppm (thiazinane methyl/methylene groups) .

- ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and ~110–150 ppm (aromatic carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles, as advised for structurally similar indole derivatives .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly for volatile reagents (e.g., DMF, LiH) .

- Storage : Store in airtight containers at –20°C to prevent decomposition, as recommended for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the indole moiety?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of indole intermediates, improving coupling efficiency .

- Catalyst Screening : Test EDC/HOBt vs. DCC/DMAP systems to minimize racemization and side-product formation .

- Temperature Control : Maintain 0–5°C during indole activation to prevent premature decomposition .

Q. How should researchers resolve discrepancies between calculated and experimental spectroscopic data?

- Methodological Answer :

- Reanalysis of Purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities that may skew NMR/IR results .

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for tautomeric or conformational isomers .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., thiazinane ring puckering) to confirm structural assignments .

Q. What strategies address stability issues under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Amide bonds are prone to hydrolysis in acidic/basic conditions, necessitating formulation adjustments .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C for sulfonamide analogs) .

- Light Sensitivity : Store in amber vials if indole or thiazinane groups show UV-induced degradation .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments in triplicate using standardized protocols (e.g., DPPH for antioxidant activity vs. ferrozine for metal chelation) to identify systematic errors .

- Cell Line Validation : Compare results in primary cells vs. immortalized lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-cyclohexyl-propanamide analogs) to identify conserved structure-activity relationships .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.